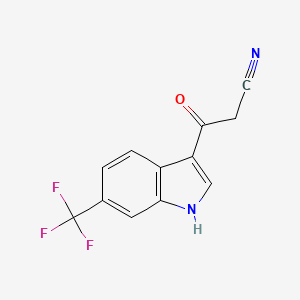![molecular formula C18H24N2O4 B13042422 2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)
2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl 9-ethyl 2,7-diazaspiro[44]nonane-2,9-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 9-ethyl 2,7-diazaspiro[44]nonane-2,9-dicarboxylate typically involves multi-step organic reactions One common method includes the reaction of benzylamine with ethyl acetoacetate under controlled conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
- 2-Ethyl-2,7-diazaspiro[4.4]nonane
- 2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Uniqueness
2-Benzyl 9-ethyl 2,7-diazaspiro[44]nonane-2,9-dicarboxylate stands out due to its specific substitution pattern and the presence of both benzyl and ethyl groups
Propiedades
Fórmula molecular |
C18H24N2O4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-O-benzyl 9-O-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-2-23-16(21)15-10-19-12-18(15)8-9-20(13-18)17(22)24-11-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3 |
Clave InChI |
UHAKRVHBVRZPIM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNCC12CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate](/img/structure/B13042339.png)
![[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B13042345.png)
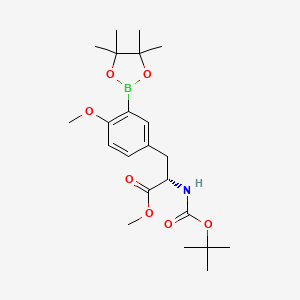
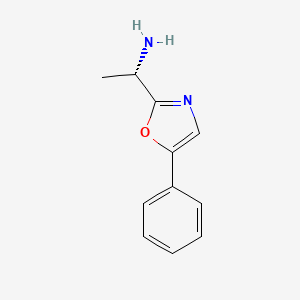

![3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13042379.png)
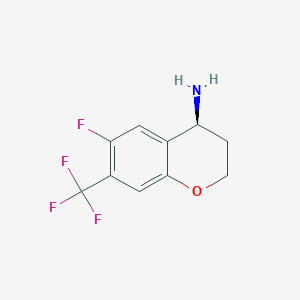
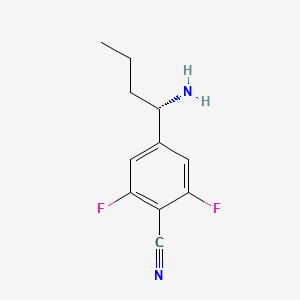
![Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13042395.png)

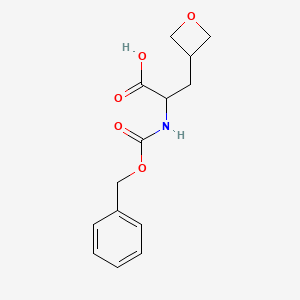
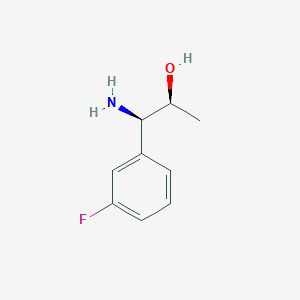
![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
